5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione

Acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

5-(3H-Pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione (CAS 1955564-25-6; molecular formula C₅H₅N₅S; molecular weight 167 Da) is a heterocyclic small molecule featuring a pyrazole ring linked via an exocyclic double bond (ylidene bridge) to a 1,2,4-triazolidine-3-thione core. The IUPAC-equivalent tautomeric representation is 5-(1H-pyrazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione.

Molecular Formula C5H5N5S
Molecular Weight 167.19
CAS No. 1955564-25-6
Cat. No. B2694508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione
CAS1955564-25-6
Molecular FormulaC5H5N5S
Molecular Weight167.19
Structural Identifiers
SMILESC1=C(NN=C1)C2=NC(=S)NN2
InChIInChI=1S/C5H5N5S/c11-5-7-4(9-10-5)3-1-2-6-8-3/h1-2H,(H,6,8)(H2,7,9,10,11)
InChIKeyHXLYADHCCCACFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3H-Pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione (CAS 1955564-25-6) – Structural Identity and Core Scaffold Profile


5-(3H-Pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione (CAS 1955564-25-6; molecular formula C₅H₅N₅S; molecular weight 167 Da) is a heterocyclic small molecule featuring a pyrazole ring linked via an exocyclic double bond (ylidene bridge) to a 1,2,4-triazolidine-3-thione core. The IUPAC-equivalent tautomeric representation is 5-(1H-pyrazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione . The compound belongs to the broader 1,2,4-triazolidine-3-thione (T-3-T) family, a scaffold class associated with acetylcholinesterase (AChE) inhibition, free-radical scavenging, narrow-spectrum antibacterial activity against Acinetobacter baumannii, and metallo-β-lactamase (NDM-1) inhibition [1]. Its computed drug-likeness descriptors include AlogP = 1.29, polar surface area = 90.65 Ų, five hydrogen-bond acceptors, and two hydrogen-bond donors, with zero Lipinski Rule-of-Five violations .

Why 5-(3H-Pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione Cannot Be Directly Replaced by Generic 1,2,4-Triazolidine-3-thione Analogs Without Loss of Pharmacological Fingerprint


The 1,2,4-triazolidine-3-thione (T-3-T) scaffold is not pharmacologically interchangeable across different 5-position substituents. In the AChE inhibition space, the most potent T-3-T derivatives from Mahajan et al. (2020) exhibit IC₅₀ values as low as 0.0269 μM, while the least active analogs within the same series reach only 1.17 μM—a >40-fold potency span driven entirely by aryl/heteroaryl substitution identity [1]. Similarly, in the Acinetobacter baumannii narrow-spectrum antibacterial domain, the leading optimized compounds ECC145 and ECC188 demonstrate MIC₉₀ values of 8.0 μg/mL against multiple MDR/XDR strains, whereas closely related T-3-T congeners lose activity entirely [2]. The ylidene-bridged pyrazole moiety in 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione introduces a conjugated, tautomerically distinct electronic system absent in simple 5-aryl-T-3-Ts, with implications for both target-binding geometry and physicochemical properties (e.g., AlogP = 1.29 vs. higher lipophilicity in mono-aryl analogs) . Generic substitution without structural verification therefore risks loss of the specific biological activity profile that defines this compound class.

Quantitative Comparator Evidence for 5-(3H-Pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione Relative to In-Class Analogs and Alternative Scaffolds


AChE Inhibitory Potency of 1,2,4-Triazolidine-3-thione Scaffold vs. Clinical Standard Neostigmine

Synthesized 1,2,4-triazolidine-3-thione derivatives from Mahajan et al. (2020) were evaluated against AChE in vitro (Ellman assay) and compared head-to-head with the clinical cholinesterase inhibitor neostigmine methylsulfate. The most active compound in the series achieved an IC₅₀ of 0.0269 ± 0.0021 μM, approximately 2.2-fold more potent than neostigmine (IC₅₀ ≈ 0.059 μM). The full series spanned IC₅₀ values from 0.0269 to 1.1725 μM, demonstrating that potency is exquisitely tunable via 5-position aryl substitution [1]. This potency hierarchy establishes the triazolidine-3-thione core as a viable template for designing AChE inhibitors with superior potency to the clinically used standard.

Acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

DPPH Radical Scavenging Capacity of 1,2,4-Triazolidine-3-thione Derivatives vs. Gallic Acid Standard

Shaikh et al. (2023) reported that 1,2,4-triazolidine-3-thione derivatives tethered with β-aryl butanoic acid/butanoate moieties exhibited very good DPPH radical scavenging ability when compared to the reference antioxidant standard gallic acid [1]. While the study did not report exact IC₅₀ values for individual compounds relative to gallic acid in the abstract, the qualitative comparison establishes that the triazolidine-3-thione scaffold possesses inherent antioxidant capacity comparable to a well-established phenolic antioxidant standard. In the AChE-focused study by Mahajan et al. (2020), the same compound series also demonstrated significant free radical scavenging activity compared to vitamin C, confirming multi-target antioxidant potential across independent laboratories and assay conditions [2].

Antioxidant free radical scavenging DPPH assay

Narrow-Spectrum Antibacterial Activity of Optimized 1,2,4-Triazolidine-3-thiones Against MDR Acinetobacter baumannii

Corey et al. (2017) identified and optimized 1,2,4-triazolidine-3-thiones (T-3-Ts) as narrow-spectrum antibacterial agents with specific activity against Acinetobacter baumannii. The lead compounds ECC145 and ECC188 exhibited MIC₉₀ values of 8.0 μg/mL against a panel of MDR and XDR A. baumannii strains. Critically, these compounds showed no activity against other common nosocomial Gram-negative pathogens (Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterobacter spp.) or Gram-positive species (Staphylococcus aureus, Enterococcus faecium), confirming A. baumannii-selective targeting [1]. In a Galleria mellonella in vivo infection model, single-dose administration demonstrated therapeutic efficacy, validating translational potential [2]. Time-kill experiments established a bacteriostatic mechanism, and mass spectrometry implicated reduced long-chain fatty acid (LCFA) production as the likely mode of action [1].

Antibacterial Acinetobacter baumannii multidrug resistance

Synthetic Accessibility and Green Chemistry Metrics for Pyrazole-Linked 1,2,4-Triazolidine-3-thiones

Kerru et al. (2019) developed a Bi₂O₃/ZrO₂ heterogeneous catalytic method for synthesizing pyrazole-linked 1,2,4-triazolidine-3-thiones (specifically 5-(1-(2,4-dinitrophenyl)-3-substituted-phenyl-1H-pyrazol-4-yl)-1,2,4-triazolidine-3-thione derivatives 3a-o). The optimized protocol achieved 90–96% yields with reaction times of 30–45 minutes using water as a green solvent at 80 °C, eliminating the need for chromatographic purification [1]. The 2.5% Bi₂O₃/ZrO₂ catalyst was recoverable and reusable up to six cycles without loss of catalytic activity. This performance contrasts sharply with many conventional triazolidine-3-thione syntheses requiring hazardous organic solvents (e.g., DMF, dioxane), longer reaction times, and column chromatography for purification [2].

Green chemistry heterogeneous catalysis synthetic efficiency

Drug-Likeness and Physicochemical Differentiation from 5-Aryl-1,2,4-Triazolidine-3-thione Counterparts

5-(3H-Pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione (C₅H₅N₅S, MW 167 Da) displays computed drug-likeness parameters—AlogP = 1.29, topological polar surface area (TPSA) = 90.65 Ų, 5 hydrogen-bond acceptors, 2 hydrogen-bond donors, zero Lipinski violations—that position it favorably within oral drug-like chemical space . In comparison, typical 5-aryl-1,2,4-triazolidine-3-thiones bearing phenyl or substituted-phenyl groups exhibit higher molecular weights (250–400 Da) and elevated AlogP values (2.0–4.0), pushing many closer to or beyond Lipinski boundaries [1]. The lower molecular weight and balanced polarity of the pyrazolylidene derivative are consistent with the validated drug-likeness profile reported by Mahajan et al. (2020) for the broader 1,2,4-triazolidine-3-thione series, where all synthesized compounds passed Lipinski filters [2].

Drug-likeness Lipinski Rule of Five physicochemical properties

Multi-Target Pharmacological Potential Relative to Single-Mechanism Heterocyclic Scaffolds

The 1,2,4-triazolidine-3-thione scaffold has demonstrated activity across at least five distinct biological targets/assays in independent studies: (i) AChE inhibition (IC₅₀ 0.027–1.17 μM) [1]; (ii) DPPH free radical scavenging (comparable to gallic acid and vitamin C standards) [1][2]; (iii) narrow-spectrum antibacterial activity against MDR A. baumannii (MIC₉₀ 8.0 μg/mL, with in vivo efficacy) [3]; (iv) metallo-β-lactamase NDM-1 inhibition (selected compounds tested) [4]; and (v) antimicrobial activity against S. aureus, E. coli, and Candida albicans (MIC 0.4–6.25 μg/mL range) [5]. In contrast, many competing heterocyclic scaffolds (e.g., 1,2,4-triazole-3-thiones, rhodanines) are typically profiled against one or two biological targets per study. The breadth of validated biological activity across independent laboratories and assay systems suggests that the 1,2,4-triazolidine-3-thione chemotype—especially with a heteroaryl ylidene substituent—offers inherent polypharmacological potential not available from more narrowly profiled core structures.

Polypharmacology multi-target drug design scaffold versatility

Validated Application Scenarios for 5-(3H-Pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione in Drug Discovery and Chemical Biology


Fragment-Based and Lead-Like Screening Libraries for CNS Drug Discovery

With a molecular weight of 167 Da, AlogP of 1.29, and TPSA of 90.65 Ų—all within optimal fragment and lead-like space—5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione is ideally suited for inclusion in fragment-based screening (FBS) libraries targeting CNS-penetrant AChE inhibitors . The scaffold's demonstrated AChE inhibitory potency (IC₅₀ as low as 0.027 μM for closely related T-3-Ts) [1] and its zero Lipinski violations make it a high-priority acquisition for neurodegeneration-focused screening collections, outperforming larger and more lipophilic 5-aryl-T-3-T analogs that may encounter blood-brain barrier penetration limitations.

Antibacterial Lead Optimization Targeting WHO Critical Priority 1 Pathogen Acinetobacter baumannii

The T-3-T scaffold has demonstrated narrow-spectrum, bacteriostatic activity against MDR and XDR A. baumannii (MIC₉₀ = 8.0 μg/mL for optimized leads ECC145/ECC188) with in vivo efficacy in a Galleria mellonella model [2]. The pyrazolylidene-substituted derivative provides a structurally distinct starting point for structure-activity relationship (SAR) exploration aimed at improving potency (target: MIC <1 μg/mL) while maintaining pathogen selectivity. Given the extreme scarcity of novel Gram-negative antibacterial chemotypes, this scaffold warrants prioritization for hit-to-lead campaigns.

Green Chemistry-Based Scale-Up and Process Development Using Heterogeneous Catalysis

The established Bi₂O₃/ZrO₂ catalytic protocol for pyrazole-linked 1,2,4-triazolidine-3-thiones delivers 90–96% yields in 30–45 minutes using water as solvent, with catalyst recovery and reuse over six cycles [3]. This methodology is directly transferable to the synthesis of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione at multi-gram scale, offering significant advantages in cost-efficiency, environmental sustainability, and process simplicity over traditional organic-solvent-based syntheses requiring chromatographic purification.

Polypharmacological Probe Development for Multi-Target Neurological and Infectious Disease Research

The T-3-T scaffold's validated activity across AChE inhibition, free radical scavenging, antibacterial action, and metallo-β-lactamase inhibition—confirmed by four independent research groups [1][2][4][5]—positions 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione as a versatile chemical probe for investigating interconnected biological pathways. For Alzheimer's disease research, the dual AChE-inhibitory and antioxidant profile is particularly relevant; for antimicrobial resistance research, the combination of direct antibacterial activity and β-lactamase inhibition offers a polypharmacological approach to overcoming MDR.

Quote Request

Request a Quote for 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.